

A Comparative Guide to ATR Inhibitors: Benchmarking Performance in Preclinical Research

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Compound of Interest		
Compound Name:	Atr-IN-9	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, focusing on their preclinical performance and supported by experimental data. While this guide centers on prominent ATR inhibitors such as Berzosertib, Ceralasertib, and Elimusertib, it is important to note that information regarding "ATR-IN-9" is not publicly available within the scientific literature reviewed for this analysis.

ATR kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. In many cancers, elevated replication stress and defects in other DDR pathways, such as those involving ATM, render cells highly dependent on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in tumor cells. This guide offers a comparative overview of several ATR inhibitors that have been extensively studied in preclinical and clinical settings.

Quantitative Performance of ATR Inhibitors

The following table summarizes the in vitro potency of several key ATR inhibitors against the ATR kinase and in cellular proliferation assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.



Inhibitor	ATR Kinase IC50 (nM)	Cellular IC50 (nM)	Cell Line	Notes
Berzosertib (VE-822/M6620)	19	-	HT29	A first-in-class ATR inhibitor.[1]
Ceralasertib (AZD6738)	1	-	Cell-free assay	An orally active and selective ATR kinase inhibitor.[1]
Elimusertib (BAY- 1895344)	7	78 (median)	Broad spectrum of human tumor cell lines	A potent and highly selective ATR inhibitor.[1]
Gartisertib (M4344/VX-803)	<0.15 (Ki)	8 (p-Chk1)	-	A potent inhibitor of ATR-driven Chk1 phosphorylation.
Camonsertib (RP-3500)	-	-	-	Currently in clinical development, often in combination therapies.[2]
VE-821	26	-	Cell-free assay	A potent and selective ATP competitive inhibitor of ATR.

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Selectivity Profile

The selectivity of an inhibitor for its target kinase over other related kinases is crucial for minimizing off-target effects. The following table provides a qualitative overview of the



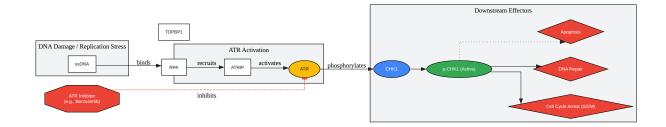
selectivity of several ATR inhibitors against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and DNA-PK.

Inhibitor	Selectivity for ATR over ATM	Selectivity for ATR over DNA-PK	Selectivity for ATR over mTOR
Berzosertib (VE- 822/M6620)	High	High	High
Ceralasertib (AZD6738)	>8-fold vs mTOR	-	High
Elimusertib (BAY- 1895344)	High	6-200-fold	6-200-fold
VE-821	Minimal activity against ATM	Minimal activity against DNA-PK	Minimal activity against mTOR

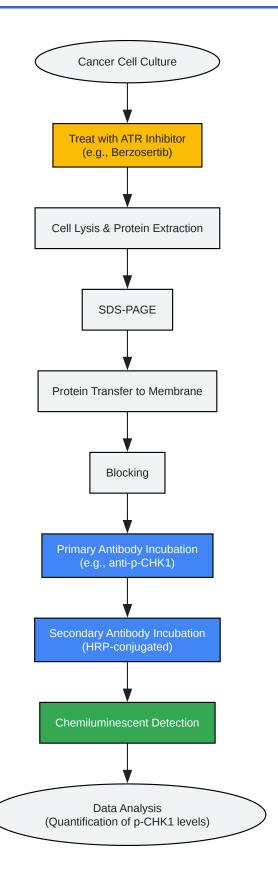
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.









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